Thiophene-2-carboxylic acid, (1-methyl-2,5-dioxo-4-trifluoromethylimidazolidin-4-yl)amide
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Overview
Description
Thiophene-2-carboxylic acid, (1-methyl-2,5-dioxo-4-trifluoromethylimidazolidin-4-yl)amide is an organic compound that combines the thiophene ring with a carboxylic acid group and a complex imidazolidinyl amide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiophene-2-carboxylic acid, (1-methyl-2,5-dioxo-4-trifluoromethylimidazolidin-4-yl)amide typically involves multiple steps:
Formation of Thiophene-2-carboxylic Acid: This can be achieved by the oxidation of thiophene-2-carboxaldehyde or 2-acetylthiophene using oxidizing agents such as hypochlorite.
Synthesis of Imidazolidinyl Amide Moiety: The imidazolidinyl amide can be synthesized through the condensation of appropriate amines with carbonyl compounds under controlled conditions.
Coupling Reaction: The final step involves coupling the thiophene-2-carboxylic acid with the imidazolidinyl amide moiety using coupling agents like carbodiimides under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
Thiophene-2-carboxylic acid, (1-methyl-2,5-dioxo-4-trifluoromethylimidazolidin-4-yl)amide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens (chlorine, bromine), nitrating agents (nitric acid).
Major Products Formed
Oxidation: Formation of thiophene sulfoxides or sulfones.
Reduction: Formation of thiophene-2-carbinol.
Substitution: Formation of halogenated or nitrated thiophene derivatives.
Scientific Research Applications
Thiophene-2-carboxylic acid, (1-methyl-2,5-dioxo-4-trifluoromethylimidazolidin-4-yl)amide has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of thiophene-2-carboxylic acid, (1-methyl-2,5-dioxo-4-trifluoromethylimidazolidin-4-yl)amide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Thiophene-3-carboxylic Acid: Another mono carboxylic acid of thiophene with different positional isomerism.
Suprofen: A nonsteroidal anti-inflammatory drug derived from thiophene-2-carboxylic acid.
Uniqueness
Thiophene-2-carboxylic acid, (1-methyl-2,5-dioxo-4-trifluoromethylimidazolidin-4-yl)amide is unique due to its combination of the thiophene ring with a complex imidazolidinyl amide moiety, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C10H8F3N3O3S |
---|---|
Molecular Weight |
307.25 g/mol |
IUPAC Name |
N-[1-methyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]thiophene-2-carboxamide |
InChI |
InChI=1S/C10H8F3N3O3S/c1-16-7(18)9(10(11,12)13,15-8(16)19)14-6(17)5-3-2-4-20-5/h2-4H,1H3,(H,14,17)(H,15,19) |
InChI Key |
DMWFDARQLGKKOJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C(NC1=O)(C(F)(F)F)NC(=O)C2=CC=CS2 |
Origin of Product |
United States |
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